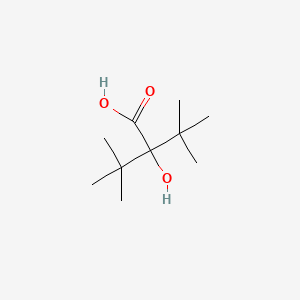
2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is a complex organic compound with the molecular formula C10H20O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- typically involves the esterification of butanoic acid derivatives with tert-butyl and hydroxyl substituents. One common method includes the reaction of 2-methylbutanoic acid with tert-butyl alcohol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esterification and hydrolysis. It can also serve as a substrate for studying metabolic pathways involving fatty acids and their derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and tert-butyl groups may enhance the bioavailability and efficacy of these derivatives.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.
Mécanisme D'action
The mechanism of action of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
- Butanoic acid, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is unique due to the presence of both the hydroxyl and tert-butyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64264-39-7 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(2,3)10(13,7(11)12)9(4,5)6/h13H,1-6H3,(H,11,12) |
Clé InChI |
ZASNOQCXBIHDNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)O)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



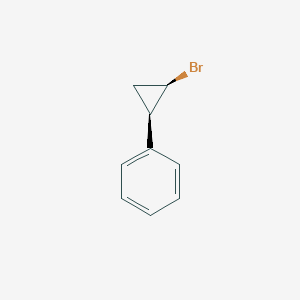

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
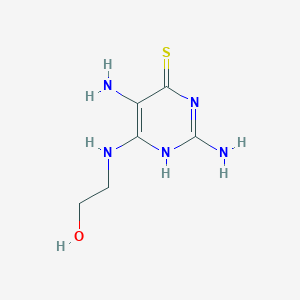
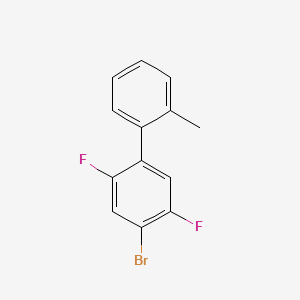
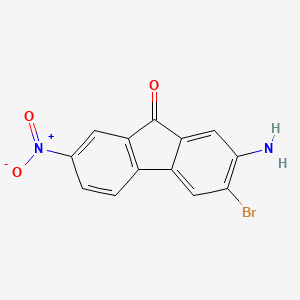
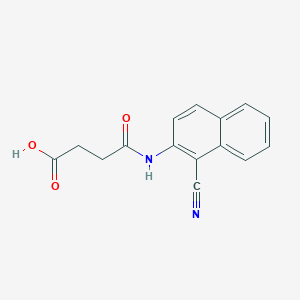


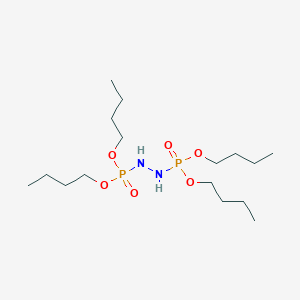
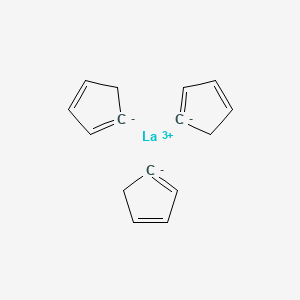
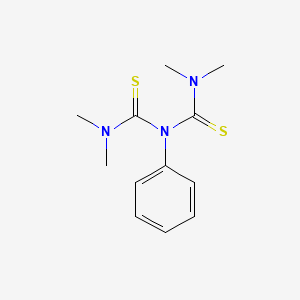
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
